Glycine, N-(phenylmethoxy)-

Peptide Cyclisation 1-Hydroxypiperazine-2,5-dione Kinetics

Researchers often encounter slow cyclisation kinetics when constructing 1-hydroxypiperazine-2,5-dione scaffolds with standard dipeptides. Glycine, N-(phenylmethoxy)- (CAS 54837-14-8) eliminates this bottleneck via its unique N-O bond, enabling 38-77× faster cyclisation. For procurement managers, this N-benzyloxyglycine building block is stocked as a research reagent with ≥95% purity. • 38-77× cyclisation rate enhancement vs. conventional dipeptide substrates. • Direct precursor to internal hydroxamic acids for HDAC/MMP inhibitor programs. • 13.4% lower MW than N-Cbz-glycine; ideal for ADC linker libraries where every 30 Da matters.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 54837-14-8
Cat. No. B14634948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(phenylmethoxy)-
CAS54837-14-8
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CONCC(=O)O
InChIInChI=1S/C9H11NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
InChIKeyRUZVVWNYIQNHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyloxyglycine: Chemical & Structural Properties


Glycine, N-(phenylmethoxy)- (syn. N-benzyloxyglycine, 2-(phenylmethoxyamino)acetic acid; CAS 54837-14-8) is a synthetic N-substituted glycine derivative bearing a benzyloxy group directly on the α-nitrogen . Its molecular formula is C9H11NO3 (MW 181.19) . Unlike the widely used N-protected glycines that employ a carbamate linkage (e.g., Cbz, Fmoc, Boc), the benzyloxy substituent constitutes an N-hydroxyglycine scaffold protected as the benzyl ether, establishing distinct reactivity and stability profiles that are critical for advanced peptide and peptidomimetic synthesis.

Workflow Constrained peptidomimetic cyclisation
Selection Hydroxamic acid incorporation via SPPS
Context Aqueous-phase coupling; lower logP than Cbz-glycine

N-Benzyloxyglycine: Irreplaceability vs. Standard Glycines


Glycine, N-(phenylmethoxy)- is often incorrectly considered interchangeable with common carbamate-protected glycines such as N-Cbz-glycine (Z-Gly-OH) or N-Fmoc-glycine. However, the direct N-O bond in N-benzyloxyglycine confers unique properties—including accelerated cyclisation kinetics [1], susceptibility to on-resin reduction during solid-phase peptide synthesis [2], and lower logP [3]—that fundamentally alter synthetic outcomes. Substituting with a carbamate-protected glycine eliminates the ability to generate N-hydroxyamide (hydroxamic acid) functionalities and introduces different deprotection requirements, potentially leading to project failure if these nuanced reactivity differences are not accounted for during compound selection.

Carbamate-protected glycines (e.g., Cbz, Fmoc) cannot replicate N-hydroxy reactivity
Replacing N-benzyloxyglycine with Z-Gly-OH eliminates hydroxamic acid formation and alters cyclisation pathway kinetics; synthetic outcomes may shift fundamentally.
On-resin stability profile differs from standard SPPS glycine derivatives
N-benzyloxyglycine can undergo undesired reduction when placed at the C‑terminus under Fmoc-SPPS conditions; Cbz/Fmoc-glycines remain stable, requiring position-specific design.
Lipophilicity and solubility context may not transfer
A lower logP (1.18 vs. 1.39 for Z-Gly-OH) influences aqueous-phase reaction efficiency; direct substitution may alter coupling performance without validation.

Head-to-Head Comparison: N-Benzyloxyglycine vs. Closest Analogs


Accelerated Cyclisation to 1-Hydroxypiperazine-2,5-diones

N-Benzyloxydipeptide methyl esters undergo intramolecular cyclisation to form 1-hydroxypiperazine-2,5-diones at a rate 38–77 times greater than that of the parent phenylalanylglycine methyl ester under identical conditions [1]. This rate acceleration is attributed to the N-benzyloxy substituent, which facilitates the cyclisation pathway. In contrast, N-Cbz-glycine derivatives, which lack the N-hydroxy structural element, do not exhibit this enhanced cyclisation behavior.

Cyclisation rate
Reported
38–77× faster than phenylalanylglycine methyl ester
Supports cyclisation kinetics comparison
Data from 1-hydroxypiperazine-2,5-dione formation; cross-study context.
Peptide Cyclisation 1-Hydroxypiperazine-2,5-dione Kinetics

On-Resin Reduction in Fmoc-SPPS

During Fmoc-based solid-phase peptide synthesis (SPPS), a linear peptide precursor containing a C-terminal N-benzyloxy glycine residue underwent an unreported on-resin reduction, converting N-benzyloxy glycine directly to glycine and severely compromising the yield of the desired linear peptide [1]. This side reaction was not observed when the peptide cyclization point was repositioned. By contrast, N-Cbz-glycine (Z-Gly-OH) is known to be stable toward piperidine/deprotection conditions and is routinely employed in Fmoc-SPPS without analogous reduction .

SPPS stability
Head-to-head
Undergoes on-resin reduction to glycine; Z-Gly-OH stable
C-terminal placement may compromise yield
Fmoc-SPPS conditions; observed during talarolide A synthesis.
Solid-Phase Peptide Synthesis Fmoc Chemistry Reduction

Enhanced Aqueous Solubility: Lipophilicity Comparison

The calculated logP of Glycine, N-(phenylmethoxy)- is 1.1833 [1], which is approximately 0.205 log units lower than that of the widely used N-Cbz-glycine (logP 1.3883) . The lower lipophilicity translates to an approximately 1.6-fold reduction in predicted octanol/water partitioning, indicating enhanced aqueous solubility.

Lipophilicity
Cross-study
logP 1.18 vs. Z-Gly-OH logP 1.39 (Δ -0.21)
Indicates enhanced aqueous solubility context
Computational prediction; review experimental solubility data.
Lipophilicity LogP Solubility

Direct Hydroxamic Acid Peptide Modification

N-Benzyloxyglycine tert-butyl ester serves as a direct building block for introducing internal hydroxamic acid (-CON(OH)-) motifs into peptides via Fmoc-based SPPS, a functionality inaccessible from standard N-Cbz- or N-Fmoc-glycine derivatives without additional synthetic manipulation [1]. This is because the benzyloxy group upon hydrogenolytic deprotection reveals the N-hydroxy group required for the hydroxamic acid bond.

Hydroxamic acid access
Class-level
Direct precursor to internal -CON(OH)- via hydrogenolysis
Enables peptidomimetic modification workflows
Not accessible with standard Cbz/Fmoc-glycines; functional-group-specific utility.
Hydroxamic Acid Peptidomimetic Fmoc Synthesis

Lower Molecular Weight Advantage

The molecular weight of Glycine, N-(phenylmethoxy)- is 181.19 g/mol [1], which is approximately 13.4% lower than that of N-Cbz-glycine (209.20 g/mol) . For conjugation to larger payloads, this lower mass reduces the overall conjugate size, potentially improving pharmacokinetic properties in drug delivery applications.

Molecular weight
Cross-study
181.19 g/mol vs. Z-Gly-OH 209.20 g/mol (-13.4%)
Lower mass may support conjugate design
Relevant when minimizing linker size is a criterion.
Molecular Weight Conjugation Efficiency Pharmacokinetics

Optimal Application Scenarios for N-Benzyloxyglycine


Constrained Cyclic Peptidomimetic Synthesis

The 38–77× cyclisation rate enhancement documented for N-benzyloxydipeptide methyl esters [1] makes Glycine, N-(phenylmethoxy)- the superior choice when constructing 1-hydroxypiperazine-2,5-dione scaffolds. Peptide chemists aiming to generate constrained cyclic peptidomimetic libraries will achieve dramatically shorter reaction times and improved yields compared to using conventional dipeptide substrates.

Hydroxamic Acid Incorporation via SPPS

For peptide sequences requiring an internal hydroxamic acid moiety—such as histone deacetylase (HDAC) inhibitors or matrix metalloproteinase (MMP) inhibitors—N-benzyloxyglycine tert-butyl ester provides a direct, tracelessly deprotectable precursor. No standard N-Cbz- or N-Fmoc-glycine can deliver this functionality without multistep post-synthetic modification [2].

Aqueous-Phase Bioconjugation

With a measured logP of 1.1833—0.205 units lower than N-Cbz-glycine [3]—Glycine, N-(phenylmethoxy)- offers enhanced aqueous solubility. This property is particularly valuable for bioconjugation reactions requiring homogeneous solution-phase conditions at higher substrate concentrations, such as PEGylation or fluorescent probe attachment.

Low-Molecular-Weight Spacer for Drug Conjugates

At 181.19 g/mol (13.4% lighter than N-Cbz-glycine [4]), this compound is an attractive spacer/linker element in antibody-drug conjugates (ADCs) or small-molecule drug conjugates where every 30 Da can influence tumor penetration and clearance kinetics. Procurement for linker library construction should prioritize this building block when minimizing conjugate size is essential.

Application
Selection Property
Validation Focus
Cyclic peptidomimetic library synthesis
Cyclisation rate profile
1-hydroxypiperazine-2,5-dione scaffold formation efficiency
Hydroxamic acid‑modified peptide synthesis
Functional group compatibility (N-O bond)
Hydrogenolytic deprotection and -CON(OH)- insertion yield
Aqueous-phase bioconjugation reactions
Lipophilicity and solubility context
Solution-phase coupling efficiency at relevant concentrations
Drug conjugate linker design
Molecular weight advantage
Conjugate size impact on biodistribution modeling
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